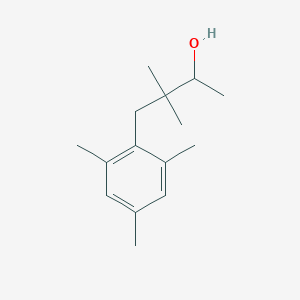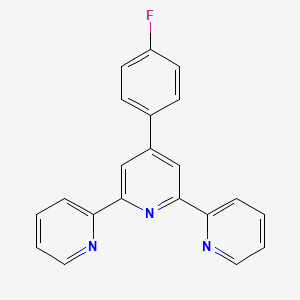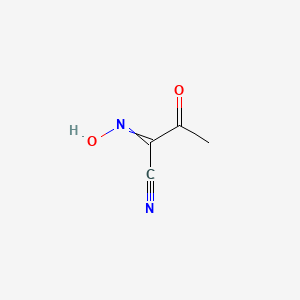
氯化锌水合物
描述
Zinc Chloride Hydrate (ZnCl2·nH2O) is a colorless or white crystalline solid . It is highly soluble in water . It is used as a soldering flux and metal etchant. It is also employed in preserving anatomical specimens, wood preservatives, deodorant, disinfecting and embalming materials .
Synthesis Analysis
The crystallization of the R = 3 hydrate of zinc chloride, [Zn (OH 2) 6 ] [ZnCl 4], is measured by time-resolved synchrotron x-ray diffraction, time-resolved neutron diffraction, and by differential scanning calorimetry . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied using in situ real-time synchrotron radiation XRD .Molecular Structure Analysis
Zinc Chloride Hydrate features ionic bonding between the zinc cation (Zn 2+) and the chloride anions (Cl –) . The structure of a ZnCl 2 molecule is illustrated in the source .Chemical Reactions Analysis
Zinc Chloride Hydrate reacts with ammonia to form complexes . It also decomposes on heating liberating HCl . The transformation of Zn 5 (OH) 8 Cl 2 ·H 2 O to ZnO has been studied .Physical And Chemical Properties Analysis
Zinc Chloride Hydrate is a white hygroscopic and very deliquescent crystalline solid . It has a density of 2.907 g/cm 3 . It has a melting point of 290 °C and a boiling point of 732 °C . It is soluble in water, ethanol, glycerol, and acetone .作用机制
Target of Action
Zinc chloride hydrate primarily targets various enzymes and proteins in the body. Zinc is a component of approximately 3000 human proteins . It performs catalytic, structural, and regulatory roles in the body .
Mode of Action
Zinc chloride hydrate interacts with its targets in several ways. It performs catalytic roles by participating in enzymatic reactions. Structurally, it is a crucial component of many proteins. It also has regulatory roles, influencing the expression of various genes . For instance, in a promyelocytic leukemia cell line, zinc enhances the up-regulation of A20 mRNA, which, via the TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of TNF-α, IL-1β, and IL-8 .
Biochemical Pathways
Zinc chloride hydrate affects numerous biochemical pathways. It is involved in protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . Zinc is also cytoprotective against reactive oxygen species mediated apoptosis through the action of metallothioneins .
Pharmacokinetics
Zinc chloride hydrate is approximately 33% orally bioavailable in humans, but bioavailability can vary between patients and depending on current zinc levels . Most zinc in the body is reabsorbed, indicating a long duration of action .
Result of Action
The action of zinc chloride hydrate results in various molecular and cellular effects. It restores mucosal barrier integrity, restores enterocyte brush-border enzyme activity, promotes the production of antibodies, and promotes the production of circulating lymphocytes against intestinal pathogens . Zinc also directly affects ion channels as a potassium channel blocker of cAMP-mediated chlorine secretion .
Action Environment
The action of zinc chloride hydrate can be influenced by various environmental factors. For instance, the presence of oxygen can cause zinc chloride to oxidize to zinc oxide above 400 °C . Furthermore, the solubility of zinc chloride hydrate in water can affect its action, efficacy, and stability .
实验室实验的优点和局限性
Zinc chloride, hydrate has various advantages and limitations for lab experiments. One advantage is that it is a highly soluble compound, which means that it can be easily dissolved in water and other solvents. This property makes it suitable for various applications, including chemical synthesis and catalysis. However, one limitation is that it is a highly hygroscopic compound, which means that it absorbs moisture from the air. This property makes it difficult to handle and store, as it can become contaminated with water and other impurities.
未来方向
There are various future directions for the research and development of zinc chloride, hydrate. One direction is the synthesis of new zinc chloride-based catalysts for chemical reactions, which can improve the efficiency and selectivity of the reactions. Another direction is the development of new zinc chloride-based disinfectants and preservatives for medical, dental, and food applications, which can improve the safety and efficacy of these products. Moreover, the role of zinc chloride, hydrate in various physiological processes, including immune function and wound healing, needs to be further explored to develop new therapeutic applications.
Conclusion
In conclusion, zinc chloride, hydrate is a versatile and important chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Zinc chloride, hydrate has immense potential for the development of new catalysts, disinfectants, preservatives, and therapeutic agents. Further research and development in this field can lead to significant advancements in various industries and benefit society as a whole.
科学研究应用
废水处理
氯化锌水合物被用于合成氧化锌纳米粒子,这些纳米粒子被用作纳米吸附剂,用于从废水中去除重金属 。这些纳米粒子的独特性质,如高表面积和反应性,使其能够有效地捕获和隔离污染物,从而净化水资源。
生物质增值催化
在绿色化学领域,氯化锌水合物在生物质增值中起着至关重要的作用,充当催化剂 。它促进将低价值底物(如木质纤维素和藻类生物质)转化为更高价值的化学品,包括各种糖类和呋喃化合物,这些化学品对于开发可持续化学工艺至关重要。
金属蚀刻和焊接助焊剂
氯化锌水合物用作金属蚀刻剂和焊接助焊剂 。在金属加工中,它用于焊接前清洁金属表面,有助于形成牢固且清洁的结合。作为蚀刻剂,它为金属表面进行进一步加工(如层压或雕刻)做好准备。
木材防腐和防火
该化合物也用于木材防腐,其中它充当阻燃剂和杀菌剂 。用氯化锌水合物处理木材,可以使其更耐腐烂、昆虫和火灾,从而延长材料的使用寿命和安全性。
纺织和纤维工业
在纺织工业中,氯化锌水合物用作染色和印花过程中的媒染剂 。它有助于将染料固定在织物上,确保颜色牢固和鲜艳。此外,它还参与纤维和橡胶的硫化过程,增强材料的耐用性和弹性。
生物标本保存
最后,氯化锌水合物在生物标本保存中也有应用 。它是防腐和剥制术中的成分,它可以防止腐烂并保持标本的物理完整性,用于教育和研究目的。
安全和危害
属性
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



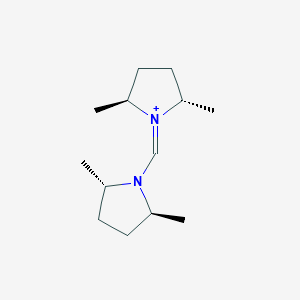
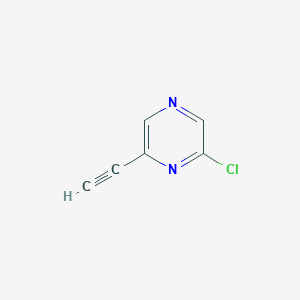
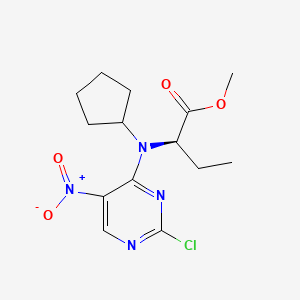

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
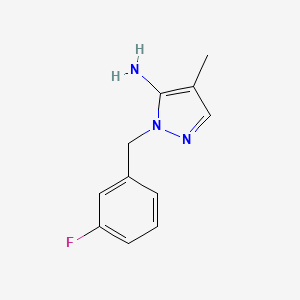
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)

![Dichlorobis[bis(trimethylsilyl)amino] zirconium(IV)](/img/structure/B1507104.png)
